REACTION_CXSMILES
|
Br[C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.[Li]CCCC.[C:12](#N)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.Cl.[OH2:21]>O1CCCC1.CCOCC>[C:13]1([C:12]([C:2]2[CH:6]=[CH:5][S:4][CH:3]=2)=[O:21])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
0.937 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CSC=C1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
1.02 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
to stir 15 min at <−70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature below −70° C
|
Type
|
WAIT
|
Details
|
After 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
was added drop wise
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature below −70° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
to stir 1 hr at −78° C.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
slowly warmed to −10° C. over 2 hr
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
After 2 hr the reaction was stopped
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The aqueous solution was separated from the organic phase
|
Type
|
WASH
|
Details
|
The aqueous phase was washed with ether (2>20 mL)
|
Type
|
TEMPERATURE
|
Details
|
The washed aqueous solution was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hr
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
After 2 hr
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled
|
Type
|
ADDITION
|
Details
|
To the cooled solution was added 30 mL of ether
|
Type
|
CUSTOM
|
Details
|
The aqueous solution was removed
|
Type
|
WASH
|
Details
|
The organic solution was finally washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The concentrated sample was purified by flashy chromatography (hexane:ethyl acetate, from 4 to 6 % ethyl acetate over 16 column volume)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(=O)C1=CSC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.36 g | |
YIELD: PERCENTYIELD | 72.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |